molecular formula C9H15NO5 B14312065 Ethyl propanoyl(propanoyloxy)carbamate CAS No. 112929-70-1

Ethyl propanoyl(propanoyloxy)carbamate

Cat. No.: B14312065
CAS No.: 112929-70-1
M. Wt: 217.22 g/mol
InChI Key: RNHWLQNCCOWFBL-UHFFFAOYSA-N
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Description

Ethyl propanoyl(propanoyloxy)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its unique chemical structure, which combines the properties of both esters and carbamates, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl propanoyl(propanoyloxy)carbamate typically involves the reaction of ethyl chloroformate with propanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with propanoyl chloride to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as pyridine can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl propanoyl(propanoyloxy)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propanoic acid and ethyl carbamate.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions with amines to form ureas.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Hydrolysis: Propanoic acid and ethyl carbamate.

    Reduction: Corresponding alcohol.

    Substitution: Ureas.

Scientific Research Applications

Ethyl propanoyl(propanoyloxy)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as a protective group for amines in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl propanoyl(propanoyloxy)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protective group in organic synthesis. The compound can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The molecular targets and pathways involved include the formation of carbamate bonds with nucleophilic amines.

Comparison with Similar Compounds

    Ethyl carbamate:

    Methyl carbamate: Similar to ethyl carbamate but with a methyl group instead of an ethyl group.

    Propyl carbamate: Similar structure but with a propyl group.

Uniqueness: Ethyl propanoyl(propanoyloxy)carbamate is unique due to its dual ester and carbamate functionalities, which provide it with versatile reactivity. This makes it particularly useful in synthetic organic chemistry for the protection and deprotection of amines.

Properties

CAS No.

112929-70-1

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

[ethoxycarbonyl(propanoyl)amino] propanoate

InChI

InChI=1S/C9H15NO5/c1-4-7(11)10(9(13)14-6-3)15-8(12)5-2/h4-6H2,1-3H3

InChI Key

RNHWLQNCCOWFBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C(=O)OCC)OC(=O)CC

Origin of Product

United States

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